

Spectroscopic Analysis of N'-Benzyl-N,N-dimethylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N'-Benzyl-N,N-dimethylethylenediamine</i>
Cat. No.:	B085962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N'-Benzyl-N,N-dimethylethylenediamine**, a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Chemical Structure and Properties

- Chemical Name: **N'-Benzyl-N,N-dimethylethylenediamine**
- CAS Number: 103-55-9[1][2]
- Molecular Formula: C₁₁H₁₈N₂[1][3]
- Molecular Weight: 178.27 g/mol [2][3]
- Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for **N'-Benzyl-N,N-dimethylethylenediamine**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental and predicted ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for **N'-Benzyl-N,N-dimethylethylenediamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Source
7.20 - 7.35	m	5H	Aromatic (C ₆ H ₅)	Predicted (NMRDB)
3.75	s	2H	Benzyl CH ₂ (Ph-CH ₂)	Predicted (NMRDB)
2.65	t	2H	Methylene (-NH-CH ₂)	Predicted (NMRDB)
2.40	t	2H	Methylene (-CH ₂ -N(CH ₃) ₂)	Predicted (NMRDB)
2.20	s	6H	N,N-dimethyl (-N(CH ₃) ₂)	Predicted (NMRDB)
1.80 (broad)	s	1H	Amine (-NH-)	Predicted (NMRDB)

Note: Experimental data for ¹H NMR is referenced in online databases such as SpectraBase, but specific peak lists are not publicly available without a subscription. The data presented here is based on prediction algorithms from reliable sources.

Table 2: ¹³C NMR Spectroscopic Data for **N'-Benzyl-N,N-dimethylethylenediamine**

Chemical Shift (δ) ppm	Assignment	Data Source
140.5	Aromatic (quaternary C)	Predicted (NMRDB)
128.4	Aromatic (CH)	Predicted (NMRDB)
128.2	Aromatic (CH)	Predicted (NMRDB)
126.9	Aromatic (CH)	Predicted (NMRDB)
58.0	Methylene (-CH ₂ -N(CH ₃) ₂)	Predicted (NMRDB)
54.0	Benzyl CH ₂ (Ph-CH ₂)	Predicted (NMRDB)
49.0	Methylene (-NH-CH ₂)	Predicted (NMRDB)
45.5	N,N-dimethyl (-N(CH ₃) ₂)	Predicted (NMRDB)

Note: Similar to ¹H NMR, while the existence of experimental ¹³C NMR data is confirmed by databases like ChemicalBook and SpectraBase, the detailed peak assignments are not freely accessible.[4][5] The presented data is from computational predictions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **N'-Benzyl-N,N-dimethylethylenediamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Data Source
3300 - 3500	Medium	N-H stretch (secondary amine)	Typical Values
3020 - 3080	Medium	C-H stretch (aromatic)	Typical Values
2850 - 2960	Strong	C-H stretch (aliphatic)	Typical Values
1500 - 1600	Medium	C=C stretch (aromatic ring)	Typical Values
1450 - 1495	Medium	C-H bend (aliphatic)	Typical Values
1000 - 1350	Strong	C-N stretch	Typical Values
690 - 770	Strong	C-H out-of-plane bend (monosubstituted benzene)	Typical Values

Note: A vapor phase IR spectrum is available on SpectraBase.[\[6\]](#) The specific peak values are not provided here, but the table lists the expected characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below is from the NIST WebBook, acquired via electron ionization (EI).[\[1\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization) for **N'-Benzyl-N,N-dimethylethylenediamine**

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
58	100	$[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$
91	75	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
120	20	$[\text{M} - \text{N}(\text{CH}_3)_2]^+$
178	15	$[\text{M}]^+$ (Molecular ion)

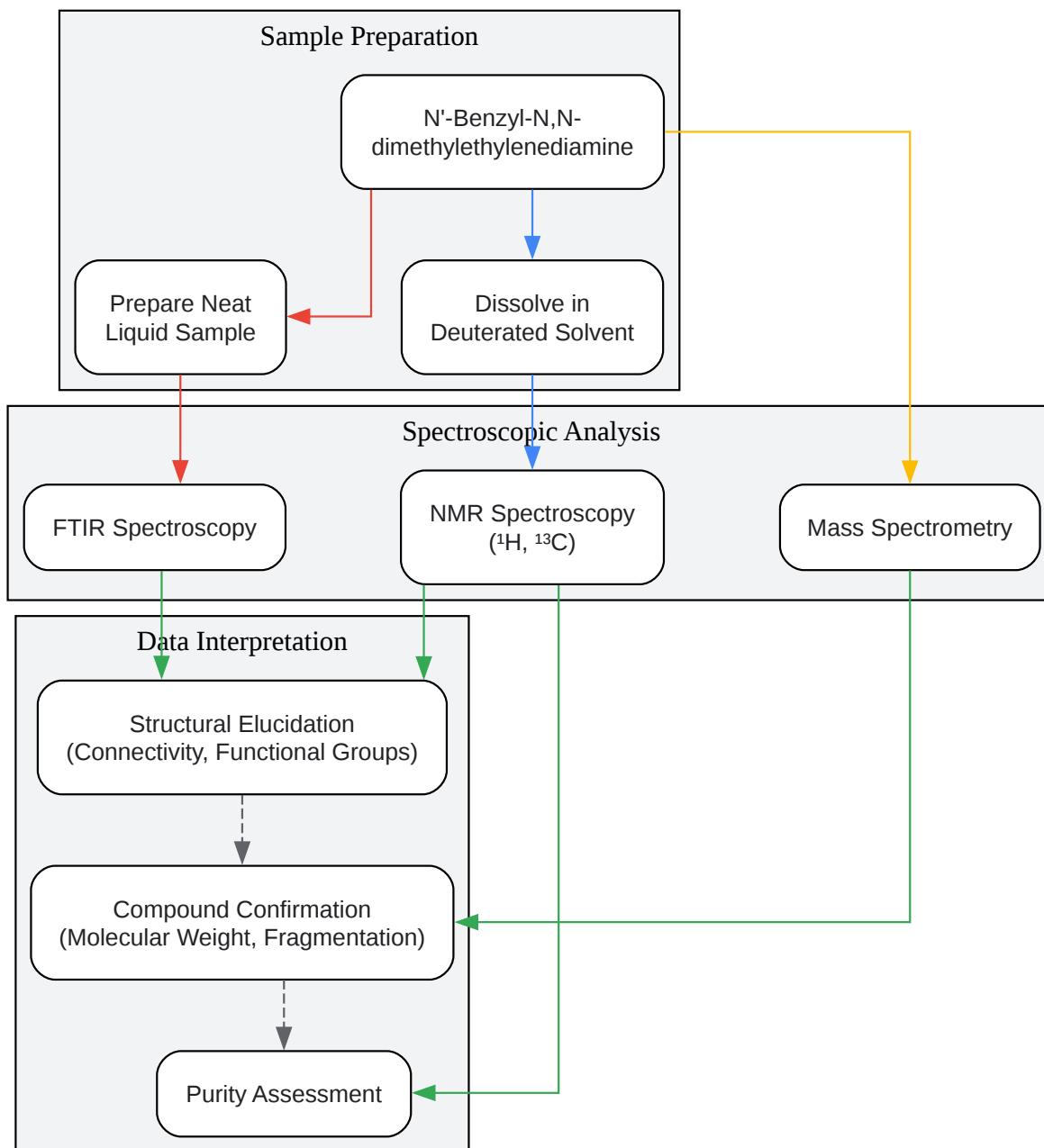
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and experimental conditions.

NMR Spectroscopy

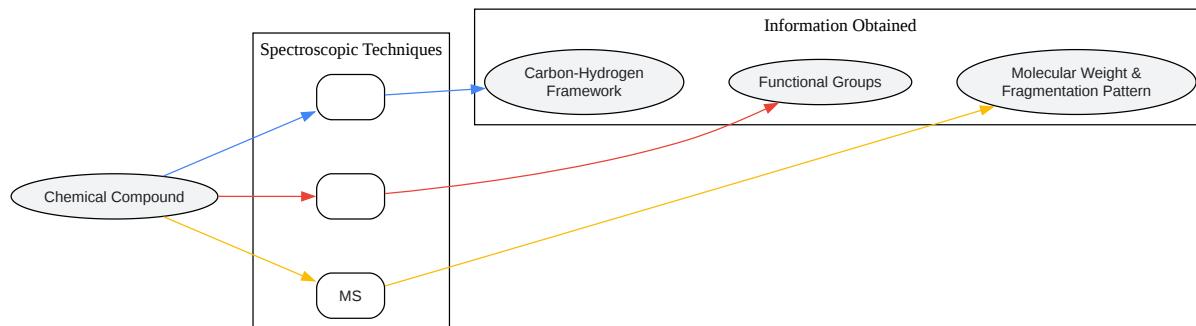
- Sample Preparation: A small amount of **N'-Benzyl-N,N-dimethylethylenediamine** is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition:
 - ^1H NMR: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and acquisition time.
 - ^{13}C NMR: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically applied to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy


- Sample Preparation: As **N'-Benzyl-N,N-dimethylethylenediamine** is a liquid at room temperature, it can be analyzed directly. A common method is to place a drop of the neat liquid between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument collects an interferogram, which is then Fourier transformed into an absorbance or transmittance spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like **N'-Benzyl-N,N-dimethylethylenediamine**, direct injection or a heated inlet system can be used. Often, the sample is introduced via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.


Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in chemical characterization.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Information from Different Spectroscopic Techniques

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N'-Benzyl-N,N-dimethylethylenediamine [webbook.nist.gov]
- 2. N'-苄基-N,N-二甲基乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE | 103-55-9 [chemicalbook.com]
- 4. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE(103-55-9) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of N'-Benzyl-N,N-dimethylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085962#spectroscopic-data-of-n-benzyl-n-n-dimethylethylenediamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com